molecular formula C15H13BrO B1279904 3-(3-Bromophenyl)propiophenone CAS No. 65565-12-0

3-(3-Bromophenyl)propiophenone

Cat. No. B1279904
CAS RN: 65565-12-0
M. Wt: 289.17 g/mol
InChI Key: BAYQGOLZHMIKGU-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)propiophenone is a brominated phenylpropiophenone compound. While the provided papers do not directly discuss this compound, they do provide insights into the chemical behavior and synthesis of related bromophenol and bromophenyl compounds, which can be used to infer some aspects of 3-(3-Bromophenyl)propiophenone's chemistry.

Synthesis Analysis

The synthesis of bromophenyl compounds often involves palladium-catalyzed reactions, as seen in the dehydrohalogenative polycondensation of 2-bromo-3-hexylthiophene . Similarly, the synthesis of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene through Suzuki coupling reactions indicates that palladium-catalyzed cross-coupling reactions are a common method for synthesizing bromophenyl derivatives . These methods could potentially be adapted for the synthesis of 3-(3-Bromophenyl)propiophenone.

Molecular Structure Analysis

The molecular structure of bromophenyl derivatives can be elucidated using spectroscopic methods such as NMR and IR, as well as single-crystal X-ray structure analysis . The presence of bromine atoms in the structure can influence the electronic properties of the molecule, as seen in the study of (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol . These techniques could be applied to determine the molecular structure of 3-(3-Bromophenyl)propiophenone.

Chemical Reactions Analysis

Bromophenyl compounds can participate in various chemical reactions. For instance, the reaction of bromophenol derivatives with different reagents can lead to the formation of new compounds, such as indene derivatives . The presence of the bromine atom can also facilitate further functionalization through nucleophilic substitution reactions, as bromine is a good leaving group.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl compounds can be diverse. For example, the electrochromic behavior of poly(3,5-bis(4-bromophenyl)dithieno[3,2-b;2',3'-d]thiophene) indicates that bromophenyl derivatives can have interesting optical properties . Theoretical calculations, such as DFT simulations, can provide insights into the electronic properties, such as HOMO-LUMO energies, which are crucial for understanding the reactivity and stability of the compound . These analyses can be used to predict the properties of 3-(3-Bromophenyl)propiophenone.

Scientific Research Applications

Application 1: Synthesis of Isomers of (±)-2-[3-(Hydroxybenzoyl)phenyl]propanoic Acid

  • Summary of the Application : 3-(3-Bromophenyl)propiophenone is used in the synthesis of o-, m-, and p- isomers of (±)-2-[3-(hydroxybenzoyl)phenyl]propanoic acid . These compounds could potentially have various applications in medicinal chemistry.
  • Results or Outcomes : The source does not provide specific results or outcomes for this application .

Application 2: Synthesis of 2-(Methylamino)-1-(3-bromophenyl)propan-1-one

  • Summary of the Application : 3-(3-Bromophenyl)propiophenone is also used in the synthesis of 2-(methylamino)-1-(3-bromophenyl)propan-1-one . This compound could potentially be used as a building block in the synthesis of various pharmaceuticals.
  • Results or Outcomes : The source does not provide specific results or outcomes for this application .

properties

IUPAC Name

3-(3-bromophenyl)-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-8,11H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYQGOLZHMIKGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30483004
Record name 3-(3-Bromophenyl)-1-phenyl-propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromophenyl)propiophenone

CAS RN

65565-12-0
Record name 3-(3-Bromophenyl)-1-phenyl-propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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